molecular formula C17H15ClN2O3S B11501882 N-(2-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide

N-(2-chlorobenzyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)sulfanyl]acetamide

Cat. No.: B11501882
M. Wt: 362.8 g/mol
InChI Key: MNTVURMUANUTEY-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a furo[3,4-c]pyridine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[3,4-c]pyridine core, followed by the introduction of the chlorophenyl group and the acetamide functionality. Key reagents and conditions may include:

    Starting Materials: 2-chlorobenzyl chloride, 6-methyl-3-oxo-1H,3H-furo[3,4-c]pyridine, and acetamide.

    Reaction Conditions: Use of bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate nucleophilic substitution reactions.

    Solvents: Common solvents like dimethylformamide (DMF) or toluene are used to dissolve reactants and control reaction temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dimethylformamide (DMF), toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-BROMOPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE
  • N-[(2-FLUOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-({6-METHYL-3-OXO-1H,3H-FURO[3,4-C]PYRIDIN-4-YL}SULFANYL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-3-oxo-1H-furo[3,4-c]pyridin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15ClN2O3S/c1-10-6-12-8-23-17(22)15(12)16(20-10)24-9-14(21)19-7-11-4-2-3-5-13(11)18/h2-6H,7-9H2,1H3,(H,19,21)

InChI Key

MNTVURMUANUTEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NCC3=CC=CC=C3Cl)C(=O)OC2

Origin of Product

United States

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